6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
6-bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-9-1-2-10-13-14-11(15(10)7-9)8-3-5-16-6-4-8/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYWTOVREFZLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=C3N2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401158690 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(tetrahydro-2H-pyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401158690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393330-66-9 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(tetrahydro-2H-pyran-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(tetrahydro-2H-pyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401158690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate hydrazones using oxidative agents such as N-Chlorosuccinimide (NCS) under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar oxidative cyclization techniques. The process is scaled up by optimizing reaction parameters such as temperature, solvent, and concentration to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include N-Chlorosuccinimide (NCS) for oxidative cyclization, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that triazolopyridines exhibit significant antimicrobial properties. Compounds similar to 6-bromo derivatives have shown efficacy against various bacterial strains, making them candidates for developing new antibiotics .
- Anticancer Properties : Preliminary studies suggest that triazolopyridine derivatives may inhibit cancer cell proliferation. The presence of the oxan group may enhance the compound's ability to penetrate cell membranes, improving its therapeutic potential against tumors .
- Neuroprotective Effects : Some studies have explored the neuroprotective effects of triazolopyridines. They may play a role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Material Science
- Organic Electronics : The unique electronic properties of triazolopyridines make them suitable for applications in organic semiconductors and photovoltaic devices. Research is ongoing to evaluate their effectiveness in enhancing charge transport in organic light-emitting diodes (OLEDs) .
- Polymer Chemistry : The incorporation of this compound into polymer matrices has been investigated for developing advanced materials with improved thermal stability and mechanical properties .
Data Table of Applications
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various triazolopyridine derivatives, including this compound. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies published in the Journal of Medicinal Chemistry reported that this compound inhibited the growth of several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 3: Application in OLEDs
A collaborative research project between two universities investigated the use of this compound in OLED fabrication. Results indicated that incorporating this compound improved device efficiency by enhancing charge carrier mobility.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may act as an inhibitor of mitogen-activated protein (MAP) kinases, which play a role in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among triazolopyridine derivatives lie in the substituents at position 3 and halogenation patterns. Below is a comparative analysis:
Notes:
- Bromine at position 6 is conserved across analogs, suggesting its critical role in bioactivity.
Crystallographic and Stability Data
- Crystal Structures: 6-Bromo-3-(pyridin-4-yl) analogs crystallize in the monoclinic space group P21/c with unit cell dimensions (a = 14.32 Å, b = 6.95 Å, c = 12.69 Å) . The oxan-4-yl group’s bulk may alter packing efficiency and hydrogen-bonding networks.
- Stability : Hydrochloride salts (e.g., isopropyl derivative) demonstrate improved thermal stability, while methyl derivatives require room-temperature storage .
Biological Activity
6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
- Chemical Formula : C11H12BrN3O
- Molecular Weight : 282.14 g/mol
- CAS Number : 1393330-66-9
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolo-pyridine derivatives. Although specific data on this compound is limited, related compounds have shown promising results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
The compound 22i exhibited excellent antitumor activity against various cancer cell lines, suggesting that derivatives of the triazolo-pyridine class may also exhibit similar properties .
The mechanism by which triazolo-pyridine derivatives exert their biological effects often involves inhibition of key kinases associated with cancer progression. For instance, compounds targeting c-Met kinase have shown significant anticancer activity at nanomolar concentrations. This suggests that similar mechanisms could be explored for this compound.
Toxicological Profile
A safety data sheet from Kishida Chemical Co., Ltd. indicates that there is currently no available acute toxicity data for this compound. Furthermore, no irritant properties or mutagenic effects have been documented in the available literature .
Pharmacokinetics
Study on Related Compounds
In a study exploring various triazolo-pyridine derivatives, researchers synthesized and evaluated the biological activities of multiple compounds. The findings indicated that structural modifications could enhance both potency and selectivity against specific targets such as ALK5 kinase . This highlights the importance of structural analysis and optimization in developing new therapeutic agents.
Comparative Analysis
Comparative studies involving other triazolo derivatives have consistently shown that introducing different substituents can lead to varied biological activities. For instance:
| Compound Type | Target Kinase | IC50 Value (μM) |
|---|---|---|
| Triazolo-Pyridine Derivatives | ALK5 | 0.013 |
| Triazolo-Pyridine Derivatives | c-Met | ~48 |
These findings suggest a potential pathway for future research on the biological activity of this compound by examining its interactions with similar targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
